Propyl 2-amino-5-hydroxybenzoate

Description

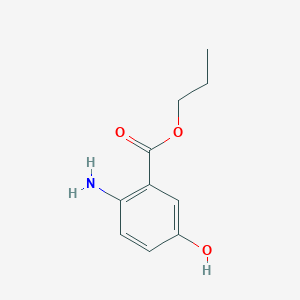

Propyl 2-amino-5-hydroxybenzoate is an aromatic ester derivative featuring a propyl chain esterified to 2-amino-5-hydroxybenzoic acid. The compound combines a hydroxy group at the 5-position and an amino group at the 2-position on the benzene ring, conferring unique physicochemical properties. The propyl chain length balances hydrophobicity and polarity, as seen in related compounds like propyl guaiacol, which exhibits higher polarity than shorter-chain analogs . Applications may span pharmaceuticals, where amino and hydroxy groups enhance bioavailability, or material science, leveraging its hydrogen-bonding network for crystal engineering .

Properties

CAS No. |

150542-22-6 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

propyl 2-amino-5-hydroxybenzoate |

InChI |

InChI=1S/C10H13NO3/c1-2-5-14-10(13)8-6-7(12)3-4-9(8)11/h3-4,6,12H,2,5,11H2,1H3 |

InChI Key |

UBCNRIRGGVGRGZ-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=C(C=CC(=C1)O)N |

Canonical SMILES |

CCCOC(=O)C1=C(C=CC(=C1)O)N |

Synonyms |

Benzoic acid, 2-amino-5-hydroxy-, propyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Propyl 2-amino-5-hydroxybenzoate distinguishes itself from analogs through its substitution pattern:

- Propyl 4-Hydroxybenzoate (Propyl Paraben): Lacks the amino group and positions the hydroxy group at the 4-position. This reduces hydrogen-bonding capacity (one donor vs. two in the target compound) and decreases polarity, contributing to its widespread use as a preservative .

- Ethyl 5-Hydroxybenzoate: Similar hydroxy positioning but lacks the amino group, reducing its ability to form hydrogen-bonded aggregates .

Physicochemical Properties

Key properties inferred from structural analogs and trends in aliphatic chain effects (Table 1):

*Predicted based on chain-length trends: Longer alkyl chains (e.g., propyl) reduce water solubility compared to ethyl/methyl analogs but enhance lipid compatibility .

Polarity and Solubility Trends

Evidence from guaiacol derivatives indicates that increasing aliphatic chain length (methyl → ethyl → propyl) elevates polarity in certain solvent systems due to steric and electronic effects . However, in parabens, the para-substituted hydroxy group dominates solubility behavior, rendering propyl paraben less water-soluble than its ortho-substituted amino-hydroxy counterpart. The amino group in this compound likely enhances solubility in polar aprotic solvents (e.g., DMSO) and acidic aqueous media via protonation .

Hydrogen Bonding and Crystallinity

The amino and hydroxy groups enable robust hydrogen-bonding networks, as observed in supramolecular assemblies of similar compounds. In contrast, parabens rely on weaker O–H⋯O interactions, resulting in lower melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.